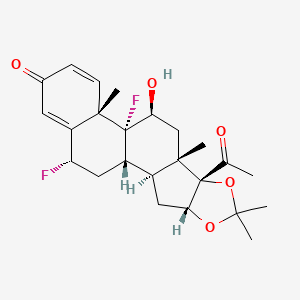
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (prednisolone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation often involves reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often intermediates in the synthesis of other corticosteroids .
Scientific Research Applications
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Used in the development of topical treatments for inflammatory skin conditions.
Industry: Employed in the formulation of pharmaceutical products
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The molecular targets include various transcription factors and enzymes involved in the inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Fluticasone Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Diflorasone Diacetate: Known for its strong vasoconstrictive effects.
Betamethasone: Widely used in dermatology for its anti-inflammatory and immunosuppressive properties
Uniqueness
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids .
Properties
CAS No. |
3797-61-3 |
|---|---|
Molecular Formula |
C24H30F2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-acetyl-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O5/c1-12(27)24-19(30-20(2,3)31-24)10-14-15-9-17(25)16-8-13(28)6-7-21(16,4)23(15,26)18(29)11-22(14,24)5/h6-8,14-15,17-19,29H,9-11H2,1-5H3/t14-,15-,17-,18-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
RLKNCDLLLUFUOV-JDSGHREYSA-N |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


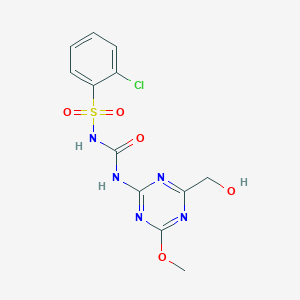
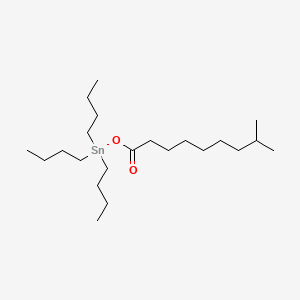
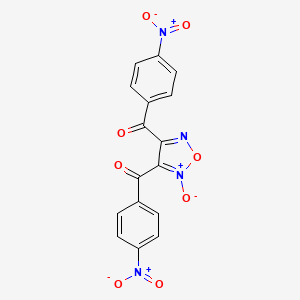
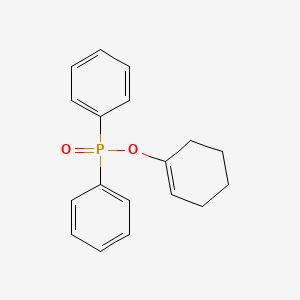
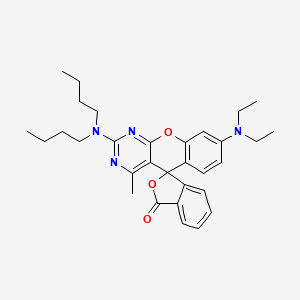
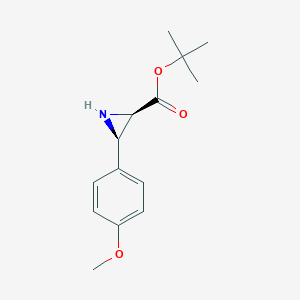
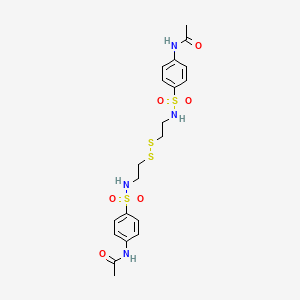
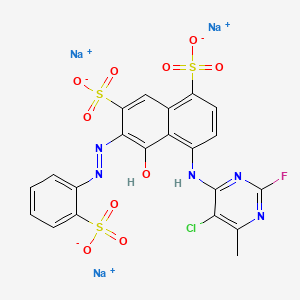

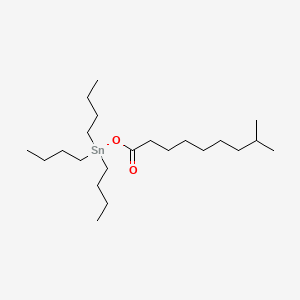
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

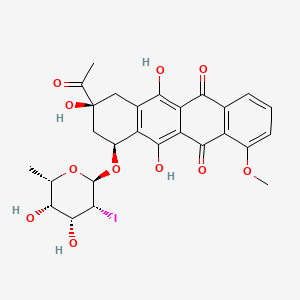
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
